molecular formula C15H19N3O B2980674 3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile CAS No. 543717-57-3

3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile

Cat. No.: B2980674
CAS No.: 543717-57-3
M. Wt: 257.337
InChI Key: WBCOKKXOBRIOHE-UHFFFAOYSA-N
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Description

3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile is a chemical compound with the molecular formula C15H19N3O and a molecular weight of 257.34 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a 2,3-dimethylphenyl group and a nitrile group. It is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile typically involves the reaction of 2,3-dimethylphenylpiperazine with a suitable nitrile compound under controlled conditions. . The reaction conditions often require the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as parallel solid-phase synthesis or photocatalytic synthesis. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The piperazine ring allows for various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(2,3-Dimethylphenyl)piperazin-1-yl)methyl)benzamide

Uniqueness

3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile is unique due to its specific substitution pattern on the piperazine ring and the presence of the nitrile group. This structure imparts distinct chemical and biological properties, making it valuable for research and development in various fields .

Properties

IUPAC Name

3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-12-4-3-5-14(13(12)2)17-8-10-18(11-9-17)15(19)6-7-16/h3-5H,6,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCOKKXOBRIOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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